N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide
Overview
Description
N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide is a useful research compound. Its molecular formula is C22H16N4O4S2 and its molecular weight is 464.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide is 464.06129735 g/mol and the complexity rating of the compound is 706. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Heterocyclic organic compounds, including benzothiazole derivatives, have been synthesized through various chemical reactions, characterized by methods such as gas chromatographic mass spectrometry (GC-MS), Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and thermal analysis. These compounds demonstrate a wide range of physical and chemical properties, making them significant in scientific research for material science and pharmaceutical applications (Prabukanthan et al., 2020).
Optical and Thermal Properties
Benzothiazole derivatives exhibit specific absorbance bands in the UV-NIR region and have been found to possess optical band gaps, indicating their potential use in optical materials. Their stability under thermal conditions up to certain temperatures has also been analyzed, suggesting their applicability in materials that require thermal resistance (Prabukanthan et al., 2020).
Biological Activities
These compounds have shown significant biological activities, including antibacterial and antifungal effects against various pathogens. Their cytostatic activities against malignant human cell lines such as cervical, breast, colon, and laryngeal carcinoma have also been documented, highlighting their potential in anticancer research (Racané et al., 2006).
Non-Linear Optical (NLO) Applications
The second harmonic generation (SHG) efficiency of certain benzothiazole crystals has been reported to be significantly greater than that of potassium dihydrogen phosphate (KDP), suggesting their utility in NLO applications. This property is crucial for the development of new optical materials for lasers and photonics (Prabukanthan et al., 2020).
Properties
IUPAC Name |
N-[[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4S2/c1-30-18-11-10-13(12-17(18)26(28)29)20(27)25-22(31)24-15-7-3-2-6-14(15)21-23-16-8-4-5-9-19(16)32-21/h2-12H,1H3,(H2,24,25,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWBSZRKRUQWDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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